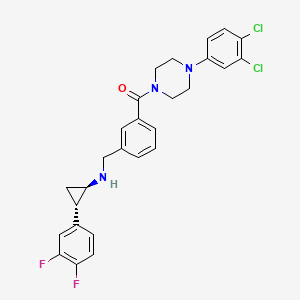
Lsd1-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lsd1-IN-26 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histones, thereby influencing chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have garnered significant attention for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic procedures are often proprietary and may be found in specialized chemical literature or patents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for efficiency and yield, and ensuring the purity of the final product. This process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lsd1-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Lsd1-IN-26 has a wide range of scientific research applications, including:
Mécanisme D'action
Lsd1-IN-26 exerts its effects by inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the active site of LSD1, where it binds and blocks the enzyme’s catalytic activity. This disruption of LSD1 function can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Lsd1-IN-26 is one of several LSD1 inhibitors that have been developed for therapeutic applications. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of LSD1 that also inhibits monoamine oxidase.
Iadademstat (ORY-1001):
Bomedemstat (IMG-7289): An LSD1 inhibitor being investigated for its use in myeloproliferative neoplasms.
GSK-2879552: A potent and selective LSD1 inhibitor in clinical trials for small cell lung cancer.
This compound is unique in its specific chemical structure and binding properties, which may confer advantages in terms of selectivity, potency, and therapeutic efficacy compared to other LSD1 inhibitors .
Propriétés
Formule moléculaire |
C27H25Cl2F2N3O |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]methyl]phenyl]methanone |
InChI |
InChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1 |
Clé InChI |
QNHOPWFOAWAAJS-HFZDXXHNSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CN[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
SMILES canonique |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



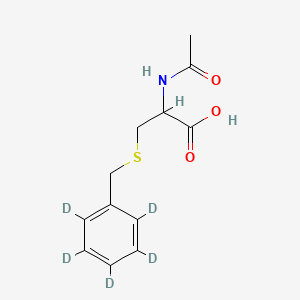
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
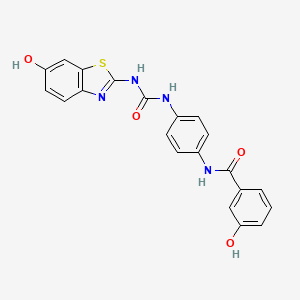
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
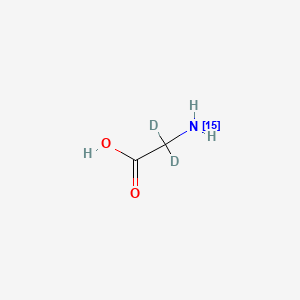
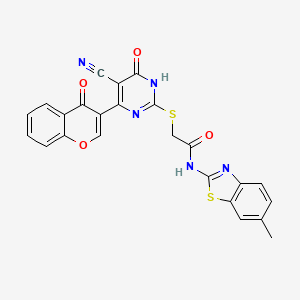
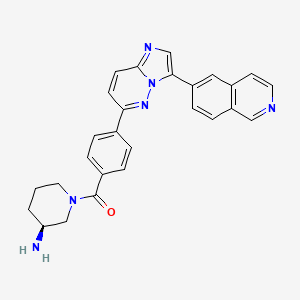
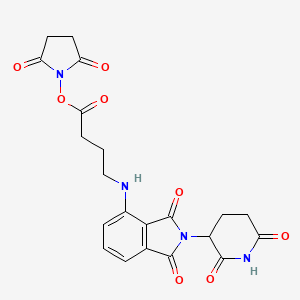
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
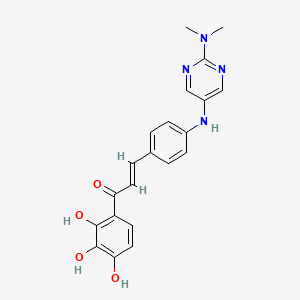
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
